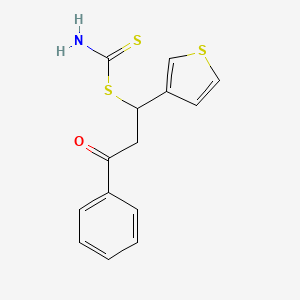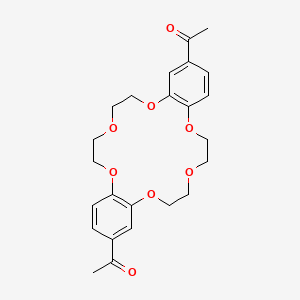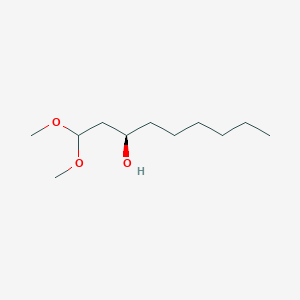![molecular formula C10H7Cl2F3O2 B1620843 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 680215-64-9](/img/structure/B1620843.png)
2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid
Übersicht
Beschreibung
2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid, also known as fenofibrate, is a medication used to treat high cholesterol and triglycerides. Fenofibrate is a fibric acid derivative and belongs to the class of drugs known as fibrates. Fenofibrate is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism.
Wissenschaftliche Forschungsanwendungen
Polymerization Studies
- Polymerizations of Ethylenic Monomers : This compound's derivatives play a role in polymerization reactions, particularly in the context of complexation with trifluoromethanesulphonates. This process has been studied for its applications in creating ethylenic compounds and ethers, with potential in material science and industrial applications (Souverain et al., 1980).
Chiral Synthesis
- Asymmetric Synthesis : It's utilized as a chiral intermediate in the synthesis of antidepressant drugs. The yeast reductase YOL151W has been studied for its activity in converting a related compound into a specific chiral alcohol, highlighting its importance in pharmaceutical synthesis (Choi et al., 2010).
Renewable Building Blocks
- Enhancing Reactivity of Molecules : Its derivatives have been explored as renewable building blocks. For example, phloretic acid, which bears a structural resemblance, is used for enhancing the reactivity of molecules with benzoxazine ring formation, indicating its potential in sustainable material development (Trejo-Machin et al., 2017).
Chemical Oxidation Processes
- Oxidation of Secondary Alcohols : This compound and its derivatives have been studied in the context of oxidation reactions. For example, the oxidation of various alcohols by potassium tetraoxoferrate(VI) under basic conditions, leading to the formation of ketones, highlights its role in chemical synthesis and analysis (Norcross et al., 1997).
Organic Synthesis
- Boronic Acid Catalyzed Reactions : Derivatives of this compound, like 2,4-bis(trifluoromethyl)phenylboronic acid, are effective catalysts for dehydrative amidation between carboxylic acids and amines. This reveals its utility in organic synthesis, particularly in peptide bond formation (Wang et al., 2018).
Chemical Reactivity and Acid-Base Interactions
- Protonation Studies : Investigations into the protonation of carboxylic acids by hydrogen bromide in various solvents, including the study of this compound's derivatives, provide insights into acid-base interactions and the relative basicities of carboxylic acids (Clark et al., 1989).
Materials Science
- Novel Polyimides Synthesis : This compound's derivatives are used in synthesizing novel fluorine-containing polyimides, demonstrating significant applications in material science for developing materials with outstanding thermal stability and mechanical properties (Yin et al., 2005).
Eigenschaften
IUPAC Name |
2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2F3O2/c11-7-4-6(10(13,14)15)2-1-5(7)3-8(12)9(16)17/h1-2,4,8H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOLGURUOOMPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381842 | |
| Record name | 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
680215-64-9 | |
| Record name | 2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1620762.png)
![3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1620763.png)

![5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol](/img/structure/B1620767.png)



![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)



![tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620780.png)
![1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620781.png)